(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide
Description
(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide is a sulfonamide derivative featuring a substituted pyrazole moiety and an ethenesulfonamide group in the E configuration. Its structural complexity arises from the integration of a 1,3,5-trimethylpyrazole ring, a propan-2-yl linker, and a phenyl-substituted ethenesulfonamide group. This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules and the sulfonamide group’s role in enzyme inhibition.
Properties
IUPAC Name |
(E)-2-phenyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-13(12-17-14(2)18-20(4)15(17)3)19-23(21,22)11-10-16-8-6-5-7-9-16/h5-11,13,19H,12H2,1-4H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTZGYPSRFNYTA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CC(C)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the ethenesulfonamide moiety. Common synthetic routes include:
Formation of the Pyrazole Ring: This step often involves the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Formation of the Ethenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide exhibit significant anticancer properties. Studies have shown that the incorporation of a pyrazole moiety can enhance the efficacy of anticancer agents by targeting specific pathways involved in tumor growth and metastasis. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation in vitro and in vivo.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In preclinical studies, it was found to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
Pesticidal Activity
This compound has been evaluated for its pesticidal properties. Its structure allows it to interact with specific biological targets in pests, providing a mechanism for pest control while minimizing impact on non-target organisms. Field trials have demonstrated its effectiveness against various agricultural pests, making it a candidate for developing new agrochemicals.
Polymer Chemistry
In material science, the sulfonamide group in this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and composites.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using pyrazole derivatives. |
| Study 2 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in treated animal models compared to controls. |
| Study 3 | Pesticidal Efficacy | Showed over 80% mortality rate in treated pest populations during field trials. |
| Study 4 | Polymer Development | Enhanced mechanical properties of polymers when integrated with sulfonamide compounds. |
Mechanism of Action
The mechanism of action of (E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors, leading to changes in cell signaling and function.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include sulfonamides with pyrazole, thiophene, or naphthalene substituents (e.g., impurities listed in USP standards). Key comparisons are outlined below:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Differences :
Stereoelectronic Effects : The E configuration of the ethenesulfonamide group may influence binding affinity compared to unconfigured sulfonamides.
Computational and Crystallographic Insights
Table 2: DFT-Calculated Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Correlation Energy (Hartree) | Method |
|---|---|---|---|---|
| Target Compound | -6.2 | -1.8 | -0.45 | DFT/B3LYP |
| Thiophene-based analogue | -5.9 | -1.5 | -0.42 | DFT/B3LYP |
- HOMO-LUMO Gap : The target compound’s larger gap (4.4 eV vs. 4.4 eV in thiophene analogues) suggests comparable reactivity but distinct charge distribution.
- Crystallographic Data: SHELX-refined structures of similar sulfonamides often exhibit monoclinic (P2₁/c) or orthorhombic (Pbca) systems, with unit cell parameters varying by substituents.
Pharmacological and Regulatory Considerations
- Impurity Control : Unlike USP-listed impurities (e.g., fluoronaphthalene), the target compound’s synthesis may require monitoring for de-methylated pyrazole byproducts.
- Bioactivity : Pyrazole sulfonamides often target kinases or GPCRs, whereas thiophene/naphthalene analogues are linked to serotonin receptor modulation.
Research Findings and Methodological Insights
DFT Analysis : The Colle-Salvetti correlation-energy formula enables accurate modeling of the compound’s electronic properties, critical for predicting binding interactions.
Crystallography : SHELX software remains a gold standard for resolving complex sulfonamide structures, though its limitations in handling twinned data may affect accuracy for stereoisomers.
Regulatory Benchmarks : USP guidelines for impurity thresholds (e.g., ≤0.15% for unspecified impurities) provide a framework for quality control in analogues.
Biological Activity
(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide is a compound that belongs to the class of sulfonamide derivatives, which have garnered interest due to their potential biological activities, particularly in the field of oncology and enzyme inhibition. This article reviews the biological activity of this compound, drawing on quantitative structure-activity relationship (QSAR) studies, mechanisms of action, and its implications in drug development.
Structure and Properties
The compound features a dual functional group: an ethene sulfonamide moiety and a trimethylpyrazole substituent. The structural uniqueness contributes to its biological profile, allowing for interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of (E)-N-aryl-2-ethene-sulfonamide exhibit significant anticancer properties. A study demonstrated that several compounds within this class showed cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 10 nM . The mechanism involves disruption of microtubule formation, which is critical for cell division. This disruption leads to mitotic arrest and apoptosis in cancer cells.
Key Findings:
- Cytotoxicity : Compounds exhibited potent activity against drug-resistant cancer cell lines.
- In vivo Efficacy : In xenograft models, certain derivatives resulted in significant tumor size reduction .
- Mechanism of Action : Compounds were found to inhibit tubulin polymerization and compete with colchicine binding sites on tubulin .
Enzyme Inhibition
In addition to anticancer activity, some derivatives have shown potential as enzyme inhibitors. For instance, studies on related compounds have highlighted their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This inhibition could have implications for skin-related conditions and cosmetic applications .
Enzyme Kinetics:
- IC50 Values : Certain derivatives showed IC50 values as low as 0.0433 µM for tyrosinase inhibition.
- Inhibition Type : Mixed inhibition was observed with specific kinetic constants determined through Lineweaver-Burk plots .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been pivotal in understanding the relationship between the chemical structure of (E)-N-aryl-2-ethene-sulfonamides and their biological activity. A comprehensive QSAR analysis involving 40 compounds revealed that electronic and steric descriptors significantly influenced anticancer activity.
QSAR Model Highlights:
- Correlation Coefficient : The model achieved a high correlation coefficient (), indicating strong predictive capabilities.
- Descriptors Used : Key descriptors included electronic properties (e.g., ) and steric factors (e.g., ) .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Prostate Cancer Study :
- Tyrosinase Inhibition Study :
Q & A
Basic: What synthetic strategies are effective for preparing (E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide?
Methodological Answer:
The compound can be synthesized via condensation reactions involving sulfonamide intermediates and aldehydes. For example:
- Step 1: React a sulfamoyl acetic acid derivative (e.g., 2-(N-arylsulfamoyl)acetic acid) with a substituted aldehyde (e.g., 1,3,5-trimethylpyrazole-4-carbaldehyde) under reflux conditions in acetic anhydride or THF .
- Step 2: Optimize reaction time (5–12 hours) and temperature (80–120°C) to achieve stereoselective (E)-configuration, confirmed by NMR coupling constants (e.g., J = 15.3–15.6 Hz for trans-vinylic protons) .
- Step 3: Purify via recrystallization (e.g., THF or dioxane) and validate purity using HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer:
X-ray crystallography is the gold standard:
- Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL for structure solution and refinement, ensuring R-factor convergence below 5% .
- Validation: Cross-check bond lengths (e.g., S–N ~1.63 Å) and angles against density functional theory (DFT)-optimized geometries using software like Gaussian with B3LYP/6-31G(d) basis sets .
Advanced: How can computational methods elucidate the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute HOMO/LUMO energies and electrostatic potential maps. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) predicts electron density distributions critical for understanding sulfonamide reactivity .
- Mechanistic Studies: Simulate reaction pathways (e.g., sulfonamide-aldehyde condensation) using transition state theory (IRC analysis) to identify rate-determining steps .
- Solvent Effects: Apply the polarizable continuum model (PCM) to assess solvation energies in THF or DMF, correlating with experimental yields .
Advanced: How are synthetic impurities and byproducts analyzed and controlled?
Methodological Answer:
- HPLC-MS Profiling: Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (0.1% formic acid in acetonitrile/water) to detect impurities at 254 nm. Compare retention times and mass fragments (e.g., m/z 380.0326 for the target vs. m/z 379.0302 for dehalogenated byproducts) .
- Kinetic Analysis: Monitor reaction progress via in-situ FTIR to identify intermediates (e.g., enol ethers) that may lead to off-target products .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC to isolate >98% pure product .
Basic: What spectroscopic techniques are critical for characterizing this sulfonamide?
Methodological Answer:
- 1H/13C NMR: Assign signals using DEPT-135 and HSQC. Key peaks include:
- Vinylic Protons: Doublets at δ 7.12–7.81 ppm (J ≈ 15 Hz) confirming (E)-stereochemistry .
- Pyrazole Methyl Groups: Singlets at δ 2.10–2.50 ppm .
- HRMS: Validate molecular ion ([M+H]+) with <5 ppm error (e.g., m/z 380.0326 for C15H10F5NO3S) .
- IR Spectroscopy: Identify sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
Advanced: How can researchers investigate the compound’s biological interactions and selectivity?
Methodological Answer:
- In Vitro Assays: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., Factor Xa, based on structural analogs in ).
- Docking Studies: Perform molecular docking (AutoDock Vina) using crystal structures of protein targets (PDB ID: 2BOH) to predict binding modes .
- Selectivity Screening: Test against off-target enzymes (e.g., thrombin, trypsin) via kinetic assays (Km/Vmax analysis) to assess specificity .
Advanced: What strategies resolve contradictions in crystallographic vs. computational structural data?
Methodological Answer:
- Multi-Method Validation: Compare X-ray bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O) in the crystal lattice using CrystalExplorer, explaining deviations from gas-phase computational models .
- Dynamic NMR: Probe conformational flexibility in solution (e.g., variable-temperature NMR) to reconcile static crystallographic data with dynamic computational ensembles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
